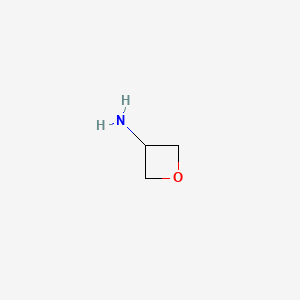

3-Oxetanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c4-3-1-5-2-3/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEOJUQOECNDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431411 | |

| Record name | 3-Oxetanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21635-88-1 | |

| Record name | 3-Oxetanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21635-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxetanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminooxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Oxetanamine: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of this compound (CAS No. 21635-88-1), a versatile heterocyclic amine that has garnered significant attention in medicinal chemistry. As a valuable building block, the incorporation of the this compound moiety can impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This document details its core properties, synthesis, and applications, offering practical insights for professionals in the field of drug discovery and development.

Core Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature with an ammonia-like odor.[1][3] It is a saturated four-membered heterocyclic compound featuring an oxetane ring with a primary amine substituent at the 3-position.[1] The inherent ring strain of the oxetane core enhances its reactivity, making it a useful intermediate in organic synthesis.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and its role in modifying the characteristics of larger drug molecules.

| Property | Value | Reference(s) |

| CAS Number | 21635-88-1 | [4] |

| Molecular Formula | C₃H₇NO | [4] |

| Molecular Weight | 73.09 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 98.8 ± 33.0 °C at 760 mmHg | [4] |

| Density | 1.042 g/mL at 25 °C | [3] |

| Flash Point | 24.2 ± 18.6 °C / 54 °C | [3][4] |

| Refractive Index (n20/D) | 1.453 | [3] |

| pKa (Predicted) | 7.00 ± 0.20 | [3] |

| Solubility | Miscible with water and common organic solvents.[1] | [1][3] |

Chemical Structure and Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | Oxetan-3-amine | [5] |

| Synonyms | 3-Aminooxetane, Oxetan-3-ylamine | [3] |

| SMILES | NC1COC1 | [3][6] |

| InChI Key | OJEOJUQOECNDND-UHFFFAOYSA-N | [3][7] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes, often starting from precursors like 3-oxetanone or appropriately substituted propanediols. A common strategy involves the reduction of an azide or a related nitrogen-containing functional group.

Experimental Protocol: Synthesis from 3-Azidooxetane

This protocol describes a representative synthesis of this compound via the reduction of 3-azidooxetane. This method is advantageous due to the clean conversion and relatively mild conditions.

Materials:

-

3-Azidooxetane

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube) or a balloon filled with H₂

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-azidooxetane (1.0 eq) in methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

-

Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the alcohol solvent to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting residue is crude this compound.

Experimental Protocol: Purification by Distillation

Due to its liquid nature and relatively low boiling point, vacuum distillation is an effective method for purifying crude this compound.

Materials:

-

Crude this compound

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Vacuum pump and gauge

-

Heating mantle or oil bath

-

Stir bar

Procedure:

-

Apparatus Setup: Assemble a clean, dry vacuum distillation apparatus. Ensure all joints are properly sealed.

-

Sample Loading: Transfer the crude this compound into the distillation flask containing a stir bar.

-

Vacuum Application: Gradually apply vacuum to the system.

-

Heating: Begin stirring and gently heat the distillation flask.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 99 °C.[3]

-

Completion: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool completely before carefully releasing the vacuum. The purified this compound is obtained in the receiving flask.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The oxetane motif is a highly sought-after scaffold in modern drug design.[2][8] It is often used as a bioisosteric replacement for less desirable functional groups, such as gem-dimethyl or carbonyl groups.[2][9] this compound, as a key building block, allows for the introduction of this valuable moiety into lead compounds.

Key Advantages of Incorporating the Oxetane Moiety:

-

Improved Physicochemical Properties: The polar nature of the oxetane ring can enhance aqueous solubility and reduce lipophilicity (LogD), which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][10]

-

Enhanced Metabolic Stability: The oxetane ring is generally robust to metabolic degradation, making it a suitable replacement for metabolically labile groups.[2][9]

-

Modulation of Basicity: The presence of the oxetane can influence the pKa of nearby amine groups, which is crucial for optimizing target binding and pharmacokinetic profiles.[8]

-

Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring provides three-dimensional character to molecules, which can lead to improved potency and selectivity for biological targets.[9]

Due to these benefits, this compound serves as an important intermediate in the development of therapeutics targeting a range of diseases, including central nervous system disorders, viral infections, and cancer, particularly in the synthesis of kinase inhibitors.[1][8]

Role as a Building Block in Kinase Inhibitors

In the development of kinase inhibitors, achieving selectivity and favorable drug-like properties is paramount. The this compound scaffold can be incorporated to interact with the hinge region of the kinase, modulate solubility, and occupy specific pockets within the ATP-binding site.

The diagram below illustrates a conceptual signaling pathway for a generic receptor tyrosine kinase (RTK) and how a hypothetical inhibitor, synthesized using a this compound building block, might function.

Safety and Handling

This compound is a flammable, corrosive, and acutely toxic substance that requires careful handling.[7]

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and appropriate laboratory clothing.[4]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. Wash thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a freezer at -20°C under an inert atmosphere.[3][6] It is sensitive to air.[3]

-

Conditions to Avoid: Keep away from heat, flames, sparks, and oxidizing agents.[4]

-

First Aid:

-

Skin Contact: Immediately wash with copious amounts of water for at least 15 minutes.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[4]

-

Ingestion: Wash out mouth with water and seek immediate medical attention.[4]

-

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, its structure allows for predictable spectroscopic features based on its functional groups: a secondary ether (oxetane ring) and a primary amine.

Experimental Protocol: Acquiring Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if using an aprotic solvent.

-

Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. For ¹H NMR, the chemical shifts for protons on the oxetane ring adjacent to the oxygen are expected around 4.5-5.0 ppm, while the proton at the C3 position will be further upfield.[12] The N-H protons will appear as a broad singlet, and their chemical shift is concentration-dependent.[13] For ¹³C NMR, carbons attached to the nitrogen and oxygen will be deshielded and appear in the 40-70 ppm range.[13]

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid between two salt plates (NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Expected Absorptions:

-

N-H Stretch: A characteristic pair of peaks for the primary amine will appear in the 3300-3500 cm⁻¹ region.[13]

-

C-H Stretch: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

-

N-H Bend (Scissoring): A strong absorption around 1550-1650 cm⁻¹ is expected.[13]

-

C-O Stretch: A strong band corresponding to the cyclic ether C-O stretching should appear in the 1000-1250 cm⁻¹ region.[13]

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Expected Results: In ESI positive mode, the protonated molecule [M+H]⁺ would be observed at m/z = 74.09. In EI, the molecular ion peak [M]⁺• would be at m/z = 73.09. Common fragmentation patterns would involve the loss of amine or ring opening.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 21635-88-1 [chemicalbook.com]

- 4. This compound | CAS#:21635-88-1 | Chemsrc [chemsrc.com]

- 5. Oxetanes | Fisher Scientific [fishersci.com]

- 6. 21635-88-1|this compound|BLD Pharm [bldpharm.com]

- 7. dempochem.com [dempochem.com]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oxetanes - Enamine [enamine.net]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

3-Oxetanamine: A Technical Overview of its Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxetanamine is a saturated heterocyclic compound featuring a four-membered oxetane ring substituted with an amino group. The strained oxetane ring makes it a unique and increasingly important building block in medicinal chemistry. Its incorporation into drug candidates can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, while also influencing conformation and biological activity. This document provides a detailed technical guide on the structure, chemical properties, and synthetic methodologies related to this compound.

Chemical Structure and Formula

This compound, also known as 3-aminooxetane, is characterized by a central four-membered ring containing one oxygen and three carbon atoms. An amino group (-NH₂) is attached to the carbon atom at the 3-position.

-

Chemical Formula: C₃H₇NO

-

IUPAC Name: oxetan-3-amine[1]

-

SMILES: C1C(CO1)N[1]

-

InChI Key: OJEOJUQOECNDND-UHFFFAOYSA-N[1]

The relationship between the molecular formula and the structure is illustrated below. The formula accounts for 3 Carbon atoms, 7 Hydrogen atoms, 1 Nitrogen atom, and 1 Oxygen atom, which are arranged to form the strained heterocyclic amine.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 73.09 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.042 g/mL at 25 °C | [2] |

| Boiling Point | 98.8 ± 33.0 °C at 760 mmHg | [3] |

| Flash Point | 54 °C (130 °F) | [2] |

| Refractive Index (n20/D) | 1.453 | [2] |

| pKa | 7.00 ± 0.20 (Predicted) | [2] |

Spectroscopic Data (Predicted)

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Notes |

| ¹H NMR | -CH₂-O- | ~4.6 ppm | Protons adjacent to the ring oxygen are deshielded and appear downfield. |

| -CH(N)- | ~3.5-4.0 ppm | The methine proton attached to both a carbon and the nitrogen. | |

| -NH₂ | ~1.5-3.0 ppm (variable) | Broad signal, position is concentration and solvent dependent. Disappears upon D₂O exchange. | |

| ¹³C NMR | -CH₂-O- | ~75-80 ppm | Carbons bonded to the electronegative oxygen atom are significantly deshielded. |

| -CH(N)- | ~40-50 ppm | The carbon bearing the amino group. | |

| IR Spectroscopy | N-H Stretch | 3400-3250 cm⁻¹ (two bands) | Characteristic of a primary amine (asymmetric and symmetric stretching).[4] |

| N-H Bend (Scissoring) | 1650-1580 cm⁻¹ | Characteristic of a primary amine.[4] | |

| C-O Stretch (Ether) | ~1100 cm⁻¹ | Strong band typical for cyclic ethers. | |

| C-N Stretch | 1250–1020 cm⁻¹ | For aliphatic amines.[4] | |

| N-H Wag | 910-665 cm⁻¹ | Broad absorption characteristic of primary amines.[4] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reductive amination of its precursor, oxetan-3-one. The overall synthetic strategy involves two key stages: the synthesis of oxetan-3-one and its subsequent conversion to this compound.

Part 1: Synthesis of the Precursor, Oxetan-3-one

Oxetan-3-one is a strained cyclic ketone that serves as the crucial starting material. Several methods exist for its synthesis, with a modern approach being a gold-catalyzed one-step reaction from propargyl alcohol.

Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one

This method provides an efficient route from a readily available starting material.

-

Materials:

-

Propargyl alcohol

-

(Ph₃P)AuCl (Triphenylphosphinegold(I) chloride)

-

AgOTf (Silver trifluoromethanesulfonate)

-

3,5-Dichloropyridine N-oxide (oxidant)

-

Dioxane/Water (10:1 mixture)

-

-

Procedure:

-

To a reaction vessel, add propargyl alcohol (1.0 mmol), 3,5-Dichloropyridine N-oxide (1.5 mmol), (Ph₃P)AuCl (0.025 mmol), and AgOTf (0.025 mmol).

-

Add 5 mL of a 10:1 mixture of dioxane and water.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Upon completion (monitored by TLC or GC-MS), filter the reaction mixture through a short pad of silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield oxetan-3-one.

-

Part 2: Reductive Amination of Oxetan-3-one

This protocol describes the conversion of oxetan-3-one to this compound using ammonia. A key challenge is the potential for the reducing agent to reduce the ketone to oxetan-3-ol before imine formation. The choice of reducing agent and reaction conditions is critical to maximize the yield of the desired amine.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Oxetan-3-one

-

Ammonia (e.g., 7N solution in Methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous Methanol (MeOH) or Dichloromethane (DCM)

-

Acetic Acid (optional, for pH control)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve oxetan-3-one (1.0 eq) in the chosen anhydrous solvent (e.g., Methanol).

-

Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) to the flask.

-

Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate. The pH can be adjusted to ~5-6 with acetic acid to facilitate this step.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise over 30 minutes, ensuring the temperature remains low. NaBH(OAc)₃ is often preferred as it is milder and more selective for the iminium ion over the ketone.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer multiple times with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by distillation or column chromatography on silica gel to yield pure this compound.

-

References

3-Oxetanamine (CAS: 21635-88-1): A Technical Guide for Drug Discovery Professionals

Abstract: 3-Oxetanamine is a saturated four-membered heterocyclic amine that has garnered significant attention in medicinal chemistry. Its unique structural and physicochemical properties, including a strained ring system and the ability to act as a hydrogen bond acceptor and donor, make it a valuable building block for the design of novel therapeutic agents. The oxetane motif can impart improved aqueous solubility, metabolic stability, and lipophilicity while modulating the basicity of adjacent functional groups.[1][2][3] This guide provides a comprehensive overview of the core technical information required by researchers, scientists, and drug development professionals working with this compound.

Physicochemical and Safety Data

Accurate physicochemical and safety data are paramount for the effective and safe handling and application of this compound in a research setting.

Physicochemical Properties

The properties of this compound and its commonly used hydrochloride salt are summarized below. The oxetane ring is a polar, sp3-rich motif that can serve as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl moieties.[1][2]

| Property | This compound | This compound HCl | Source(s) |

| CAS Number | 21635-88-1 | 491588-41-1 | [4][5] |

| Molecular Formula | C₃H₇NO | C₃H₈ClNO | [6] |

| Molecular Weight | 73.09 g/mol | 109.55 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | White solid | [8][9] |

| Boiling Point | 98.8 - 99 °C | 149.3 °C at 760 mmHg | [8][10] |

| Melting Point | N/A | Not explicitly found, but is a solid at room temperature. | |

| Density | ~1.042 g/mL at 25 °C | Not available | [8] |

| pKa (Predicted) | 7.00 ± 0.20 | Not applicable | [8] |

| Water Solubility | Slightly soluble | Soluble | [4][8] |

Safety Information

This compound is a flammable and corrosive liquid and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

| Hazard Category | GHS Pictograms | Hazard and Precautionary Statements |

| Flammability | 🔥 | H226: Flammable liquid and vapour. P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| Corrosivity/Eye Damage | Corrosion | H318: Causes serious eye damage. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Acute Toxicity | Skull and crossbones | H301: Toxic if swallowed. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| Skin Irritation | Exclamation mark | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Applications in Medicinal Chemistry and Drug Development

The incorporation of the this compound scaffold into drug candidates has proven to be a successful strategy for optimizing pharmacokinetic and pharmacodynamic properties. The oxetane ring's conformational rigidity and polarity can enhance binding to biological targets and improve metabolic stability.

A prominent application is its use in the development of kinase inhibitors. The oxetane moiety is often introduced to modulate the basicity of a nearby amine, which can reduce off-target effects, such as hERG inhibition, while improving solubility and cell permeability.[11]

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

Several clinical and preclinical BTK inhibitors utilize an oxetane moiety to fine-tune their properties. For example, in the development of the BTK inhibitor rilzabrutinib , the oxetane was introduced on a piperazine substituent to modulate basicity, which was critical for maintaining high solubility and permeability while minimizing efflux.[11]

The following diagram illustrates the general principle of how a this compound-derived drug molecule can inhibit a kinase signaling pathway.

Caption: Inhibition of the BTK signaling pathway by Rilzabrutinib.

Experimental Protocols

A common and crucial reaction involving this compound in drug discovery is its N-acylation to form amide bonds, linking the oxetane scaffold to other parts of a molecule.

Detailed Protocol: N-Acylation of this compound

This protocol describes a general procedure for the synthesis of an N-(oxetan-3-yl)amide from a carboxylic acid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 491588-41-1: oxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. This compound | 21635-88-1 [chemicalbook.com]

- 6. This compound | C3H7NO | CID 9833923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride | [frontierspecialtychemicals.com]

- 8. 21635-88-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 3-Aminooxetane | 21635-88-1 | TCI AMERICA [tcichemicals.com]

- 10. oxetan-3-amine hydrochloride | 491588-41-1 [chemnet.com]

- 11. tandfonline.com [tandfonline.com]

The Ascendant Trajectory of 3-Aminooxetane Derivatives in Drug Discovery: A Technical Guide to Their Biological Activity

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacological profiles of drug candidates. Among these, the 3-aminooxetane motif has garnered significant attention from researchers, scientists, and drug development professionals. This technical guide delves into the core biological activities of 3-aminooxetane derivatives, presenting key quantitative data, detailed experimental methodologies, and visualizations of their mechanisms of action to provide a comprehensive resource for professionals in the field.

The unique structural and electronic properties of the 3-aminooxetane ring—a four-membered ether containing an amino group at the 3-position—confer a range of desirable attributes to parent molecules. These include improved aqueous solubility, enhanced metabolic stability, and a reduction in the basicity of the amino group, all of which are critical parameters in the design of effective and safe therapeutics.[1][2] Consequently, this versatile building block has been successfully integrated into a variety of drug discovery programs, leading to the development of clinical candidates for treating a spectrum of diseases, notably cancer and neurological disorders.[3][4]

Quantitative Analysis of Biological Activity

The potency and selectivity of 3-aminooxetane derivatives have been quantified against various biological targets, particularly protein kinases, which are pivotal regulators of cellular processes and frequently implicated in disease. The following tables summarize the inhibitory activities of key 3-aminooxetane-containing compounds that have progressed to clinical investigation.

Table 1: Inhibitory Activity of Crenolanib (CP-868,596) Against Class III Receptor Tyrosine Kinases

| Target Kinase | IC50 (nM) | Kd (nM) |

| FLT3 | 4 | 0.74 |

| PDGFRα | 11 | 2.1 |

| PDGFRβ | 3.2 | 3.2 |

Data compiled from references[1][5][6]. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Kd (dissociation constant) values indicate the binding affinity of the compound to the target.

Table 2: Inhibitory Activity of GDC-0349 Against mTOR Kinase

| Target Kinase | Ki (nM) |

| mTOR | 3.8 |

Data from reference[7][8]. Ki (inhibition constant) is a measure of the inhibitor's potency.

Key Signaling Pathways and Mechanisms of Action

3-Aminooxetane derivatives often exert their therapeutic effects by modulating critical intracellular signaling pathways. A prominent example is the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[9] The compound GDC-0349 is a potent and selective ATP-competitive inhibitor of mTOR, a key kinase in this pathway.[4][7]

Experimental Protocols

The biological evaluation of 3-aminooxetane derivatives involves a suite of standardized assays to determine their efficacy and mechanism of action. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (FLT3)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[3][10][11][12]

Materials:

-

Recombinant human FLT3 enzyme

-

Kinase substrate (e.g., AXLtide)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit

-

Microplate reader (luminescence)

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the test compound or vehicle (DMSO) control.

-

Add the FLT3 enzyme to each well and incubate briefly.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Antiproliferative Assay (MTT Assay)

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[13][14][15][16]

Materials:

-

Human cancer cell line (e.g., MV4-11 for FLT3 inhibitors)

-

Cell culture medium and supplements

-

Test compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader (absorbance)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within a cellular environment. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[2][7][17][18][19][20][21][22]

Workflow for Target Engagement Confirmation:

Conclusion

The strategic incorporation of the 3-aminooxetane moiety has proven to be a highly effective strategy in modern drug discovery. The favorable physicochemical properties imparted by this unique scaffold have led to the development of potent and selective clinical candidates targeting critical disease pathways. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to leverage the potential of 3-aminooxetane derivatives in their own therapeutic programs. As our understanding of the biological activities of these compounds continues to expand, so too will their impact on the future of medicine.

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Crenolanib | PDGFR | Autophagy | FLT | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. en.wikipedia.org [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. promega.com [promega.com]

- 12. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents [mdpi.com]

- 15. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. bio-protocol.org [bio-protocol.org]

- 22. en.bio-protocol.org [en.bio-protocol.org]

role of the oxetane motif in medicinal chemistry

An In-Depth Technical Guide to the Oxetane Motif in Medicinal Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique combination of physicochemical properties—polarity, metabolic stability, and three-dimensionality—provides a powerful toolkit for addressing pervasive challenges in drug design. This guide explores the strategic application of the oxetane motif as a bioisosteric replacement for common functional groups, its quantifiable impact on pharmacokinetic profiles, and its successful incorporation into clinical and preclinical drug candidates. Detailed synthetic and analytical protocols are provided to facilitate its practical application in drug discovery programs.

The Oxetane Motif as a Strategic Bioisostere

A primary role of the oxetane motif is as a bioisostere—a substituent that retains similar physical or chemical properties to the group it replaces, leading to comparable biological activity. Oxetanes are most frequently employed as surrogates for gem-dimethyl and carbonyl groups.[1][2]

-

As a gem-Dimethyl Isostere : The replacement of a gem-dimethyl group with an oxetane introduces polarity and a hydrogen bond acceptor while occupying a similar molecular volume.[1][2] This strategic swap can disrupt undesirable lipophilic interactions, block metabolically labile sites, and significantly improve aqueous solubility without increasing molecular weight.[3][4]

-

As a Carbonyl Isostere : The oxetane ring mimics the dipole moment and hydrogen-bonding capacity of a carbonyl group but is generally more resistant to metabolic reduction and less susceptible to nucleophilic attack.[4][5] This can enhance metabolic stability and circumvent issues related to the epimerization of adjacent stereocenters.[1][4]

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of an oxetane can profoundly and predictably alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. These improvements are critical for advancing lead compounds into viable drug candidates.

Key Physicochemical Improvements:

-

Aqueous Solubility : By introducing polarity, oxetanes can significantly enhance aqueous solubility. This effect is context-dependent but can range from a modest 4-fold to a remarkable 4000-fold increase.[1]

-

Lipophilicity (LogD) : An oxetane-containing molecule is typically less lipophilic than its corresponding gem-dimethyl analogue, which can lead to a more favorable ADME profile.[4][6]

-

Metabolic Stability : The oxetane ring is generally robust and can shield adjacent sites from metabolism by cytochrome P450 (CYP) enzymes.[1][7] This often results in lower intrinsic clearance (CLint) and a longer half-life.[1][4]

-

Basicity (pKa) : The strong inductive electron-withdrawing effect of the oxetane oxygen can significantly reduce the basicity of proximal amines. Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units, which can be crucial for optimizing cell permeability and reducing off-target effects like hERG inhibition.[3]

Data Presentation

The following tables summarize quantitative data from matched-pair analyses, comparing oxetane-containing compounds with their direct structural analogs.

Table 1: Comparative Physicochemical Properties of Oxetane vs. Carbonyl Analogues

| Compound Pair | Analogue Structure | Property of Analogue | Oxetane Structure | Property of Oxetane | Fold Improvement / Change | Reference(s) |

| Pair 1 | Piperidone Analogue | pKa: 7.7LogD7.4: 1.4CLint (h): 170 min⁻¹/(mg/L) | Oxetane Analogue | pKa: 8.9LogD7.4: 1.0CLint (h): 50 min⁻¹/(mg/L) | LogD ↓ by 0.4 CLint ↓ by 3.4x | [6] |

| Pair 2 | Thalidomide | Racemizes in plasmaSolubility: 50 µg/mL | Oxetanothalidomide | Stable to racemizationSolubility: 140 µg/mL | 2.8x ↑ in Solubility | [1] |

| Pair 3 | Indole Ketone | LogD: 3.5 | Indole Oxetane | LogD: 4.08 | LogD ↑ by 0.58 | [8] |

Table 2: Comparative Metabolic Stability of Oxetane vs. Other Aliphatic Analogues

| Compound Pair | Analogue Structure | Analogue CLint (µL/min/mg protein) | Oxetane Structure | Oxetane CLint (µL/min/mg protein) | Fold Improvement | Reference(s) |

| Pair 4 | gem-Dimethyl Analogue | > 293 (High Clearance) | 3,3-Dimethyl Oxetane Analogue | 25.9 (Low Clearance) | > 11.3x | [1][7] |

| Pair 5 | Isopropyl Analogue | 227 (High Clearance) | N-oxetan-3-yl Analogue | < 5 (Low Clearance) | > 45x | [1] |

Applications in Drug Discovery: Case Studies & Signaling Pathways

The utility of the oxetane motif is best illustrated through its application in active drug discovery programs targeting critical disease pathways.

Case Study 1: mTOR Inhibition in Cancer (GDC-0349)

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation and is frequently dysregulated in cancer.[9][10] The clinical candidate GDC-0349, an mTOR inhibitor, incorporates an oxetane moiety to improve its drug-like properties. The oxetane was introduced to reduce pKa and hERG inhibition while maintaining low time-dependent inhibition of CYP enzymes and significantly reducing plasma clearance compared to its predecessors.

Case Study 2: BTK Inhibition in Autoimmune Disease (Fenebrutinib)

Bruton's tyrosine kinase (BTK) is a key enzyme in the B-cell receptor (BCR) signaling pathway, making it a critical target for autoimmune diseases and B-cell malignancies.[11][12] In the development of the BTK inhibitor fenebrutinib, an oxetane was introduced on a piperazine ring. This modification successfully lowered the piperazine's pKa from 7.8 to 6.3, which was critical for improving selectivity and overcoming hepatotoxicity issues observed in earlier analogues.[9]

Case Study 3: IDO1 Inhibition in Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that is often overexpressed in the tumor microenvironment.[13][14] It depletes the essential amino acid tryptophan, producing kynurenine. This process suppresses the function of effector T-cells and promotes the activity of regulatory T-cells, allowing cancer cells to evade the immune system.[15][16] Several oxetane-containing IDO1 inhibitors have been developed, where the oxetane motif was shown to improve potency, solubility, metabolic stability, and off-target profiles compared to cyclobutane or hydroxymethyl analogues.

Synthetic Strategies & Experimental Protocols

The successful incorporation of oxetanes into drug candidates relies on robust and scalable synthetic methods.

Common Synthetic Routes

The most prevalent method for constructing the oxetane ring is the intramolecular Williamson etherification of a 1,3-diol precursor.[15] Another key strategy involves the derivatization of commercially available building blocks like oxetan-3-one.[1][17]

Protocol 1: Williamson Etherification for 3,3-Disubstituted Oxetanes

This protocol describes a typical two-step synthesis of a 3,3-disubstituted oxetane from a corresponding 1,3-propanediol.[15]

-

Activation (Tosylation of Diol) :

-

Dissolve the 3,3-disubstituted 1,3-propanediol (1.0 eq) in pyridine or dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir and slowly warm to room temperature overnight.

-

Quench the reaction with the slow addition of water.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-tosylated diol. Purify by column chromatography if necessary.

-

-

Cyclization :

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) in anhydrous tetrahydrofuran (THF) in a dry flask under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C.

-

Dissolve the mono-tosylated diol (1.0 eq) from the previous step in anhydrous THF and add it dropwise to the NaH suspension.

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to 0 °C and carefully quench by the slow dropwise addition of water.

-

Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure to afford the crude oxetane.

-

Purify by flash column chromatography on silica gel.

-

Protocol 2: Reductive Amination with Oxetan-3-one

This protocol describes the synthesis of a 3-amino-oxetane derivative, a common building block.[1][18]

-

Reaction Setup :

-

To a solution of the primary or secondary amine (1.0 eq) and oxetan-3-one (1.1 eq) in dichloroethane (DCE) or methanol, add acetic acid (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

-

Reduction :

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours until completion (monitored by LC-MS).

-

-

Workup and Purification :

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-oxetane.

-

Experimental Evaluation Protocols

Evaluating the impact of the oxetane motif requires a standard suite of in vitro ADME assays.[19][20]

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes.[21][22][23]

-

Preparation :

-

Prepare test compound stock solutions (e.g., 10 mM in DMSO) and create a working solution (e.g., 100 µM) in buffer.

-

Thaw pooled liver microsomes (human or other species) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

-

-

Incubation :

-

In a 96-well plate, pre-warm the microsomal solution and the test compound working solution at 37 °C for 10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final test compound concentration is typically 1 µM.

-

Incubate the plate at 37 °C with gentle shaking.

-

-

Termination and Analysis :

-

At specified time points (e.g., 0, 5, 15, 30, 60 min), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

Seal the plate, vortex, and centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the percentage of compound remaining at each time point, determine the half-life (t½), and calculate the intrinsic clearance (CLint).

-

Protocol 4: Kinetic Aqueous Solubility Assay

This high-throughput assay determines the solubility of a compound from a DMSO stock.[24][25][26]

-

Preparation :

-

Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in 100% DMSO).

-

In a 96-well plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the appropriate wells.

-

-

Incubation :

-

Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final concentration (e.g., 98 µL for a final concentration of 200 µM with 2% DMSO).

-

Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach equilibrium.

-

-

Separation and Quantification :

-

Filter the samples using a 96-well filter plate (e.g., 0.45 µm) by centrifugation or vacuum to separate any precipitated solid from the saturated solution.

-

Transfer the filtrate to a new UV-transparent 96-well plate.

-

Quantify the concentration of the dissolved compound in the filtrate using a plate reader (UV absorbance) or by LC-MS/MS against a standard curve prepared in the same buffer/DMSO mixture.

-

The measured concentration is reported as the kinetic solubility.

-

Protocol 5: hERG Inhibition Assay (Automated Patch Clamp)

This assay evaluates a compound's potential for cardiac liability by measuring inhibition of the hERG potassium channel.[27][28][29]

-

Cell Preparation :

-

Use a stable cell line expressing the human hERG channel (e.g., CHO or HEK293 cells).

-

Culture cells to 70-90% confluency. On the day of the experiment, detach the cells to create a single-cell suspension in an appropriate extracellular solution.

-

-

Automated Patch Clamp Procedure :

-

Utilize an automated patch-clamp system (e.g., QPatch, IonFlux, or Patchliner).

-

Load the cell suspension, intracellular solution, extracellular solution, and test compounds (prepared in serial dilutions) onto the instrument.

-

The instrument will automatically capture single cells, form gigaseals, and establish a whole-cell recording configuration.

-

-

Data Acquisition and Analysis :

-

Apply a specific voltage-clamp protocol to elicit hERG tail currents.

-

After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

-

Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline (vehicle control).

-

Fit the concentration-response data to a Hill equation to determine the IC₅₀ value, which represents the concentration at which the compound inhibits 50% of the hERG channel current.

-

Conclusion and Future Outlook

The oxetane motif has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its ability to predictably and favorably modulate key physicochemical properties has proven instrumental in advancing numerous compounds through the drug discovery pipeline. While synthetic accessibility was once a limitation, the development of robust synthetic routes and the commercial availability of key building blocks have made its incorporation more routine. Future work will likely focus on exploring novel, more complex oxetane scaffolds and further quantifying their influence on drug-target interactions and ADME properties, solidifying their role in the design of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chigroup.site [chigroup.site]

- 5. benchchem.com [benchchem.com]

- 6. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 11. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 12. standardofcare.com [standardofcare.com]

- 13. Targeting the IDO1 pathway in cancer: from bench to bedside | springermedizin.de [springermedizin.de]

- 14. fortislife.com [fortislife.com]

- 15. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 17. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 20. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 24. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 25. enamine.net [enamine.net]

- 26. charnwooddiscovery.com [charnwooddiscovery.com]

- 27. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. reactionbiology.com [reactionbiology.com]

- 29. Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® - PMC [pmc.ncbi.nlm.nih.gov]

3-Oxetanamine: A Versatile Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of novel structural motifs to optimize the physicochemical and pharmacokinetic properties of drug candidates is a paramount challenge. Among the emerging classes of heterocyclic building blocks, 3-oxetanamine has garnered significant attention for its unique conformational constraints and favorable electronic properties. This technical guide provides a comprehensive overview of this compound, including its synthesis, key physicochemical properties, and its expanding role as a versatile building block in drug discovery. The strategic application of this scaffold can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also serving as a valuable bioisostere for commonly employed functional groups.[1][2]

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature, characterized by a four-membered heterocyclic ring containing an oxygen atom and an amino group at the 3-position.[3] This unique structural arrangement imparts a desirable combination of properties, including a low molecular weight, high polarity, and a distinct three-dimensional character.[4][5] The inherent ring strain of the oxetane core contributes to its reactivity as a synthetic building block.[3]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Reference |

| CAS Number | 21635-88-1 | [6] |

| Molecular Formula | C₃H₇NO | [6][7][8] |

| Molecular Weight | 73.09 g/mol | [6][7][8] |

| Boiling Point | 99 °C | [6] |

| Density | 1.042 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.453 | [6] |

| Flash Point | 54 °C | [6] |

| pKa | 7.00 ± 0.20 (Predicted) | [6] |

| Water Solubility | Slightly soluble | [6][9] |

This compound as a Bioisostere

One of the most compelling applications of this compound in drug discovery is its role as a bioisostere for the gem-dimethyl and carbonyl groups.[1] The oxetane unit can effectively mimic the spatial arrangement of these common functionalities while introducing beneficial modifications to the overall molecular properties.

The replacement of a gem-dimethyl group with a 3-substituted oxetane can lead to a decrease in lipophilicity and an increase in metabolic stability.[1] When substituting a carbonyl group, the oxetane ring maintains polarity and hydrogen bond accepting capabilities but often enhances metabolic robustness.[2] Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity of the adjacent nitrogen, which can be advantageous for optimizing drug-receptor interactions and improving pharmacokinetic profiles.[2][10]

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a topic of significant interest, with several methodologies developed to access this valuable building block. Common synthetic strategies often involve the use of oxetan-3-one as a key intermediate.

Experimental Protocol: Reductive Amination of Oxetan-3-one

A prevalent method for the synthesis of 3-substituted oxetanamines is the reductive amination of oxetan-3-one. This two-step, one-pot procedure is versatile and can be adapted for a wide range of primary and secondary amines.

Materials:

-

Oxetan-3-one

-

Desired primary or secondary amine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve oxetan-3-one (1.0 eq) and the desired amine (1.0-1.2 eq) in the chosen anhydrous solvent (DCE or THF).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine. A catalytic amount of acetic acid can be added to promote this step.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic, and cooling may be necessary.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery

The incorporation of the this compound moiety has proven to be a successful strategy in numerous drug discovery programs. Its ability to fine-tune physicochemical properties has led to the development of clinical candidates with improved "drug-like" characteristics.[2] The introduction of the oxetane ring has been shown to decrease lipophilicity (logD), increase metabolic stability, and reduce off-target effects, such as hERG ion channel binding.[11]

Impact on Pharmacokinetic Properties

The following table summarizes the general effects of incorporating a this compound motif in place of other common functionalities on key pharmacokinetic parameters.

| Parameter | Impact of this compound Incorporation | Rationale |

| Aqueous Solubility | Generally Increased | The polar nature of the oxetane ring enhances interactions with water.[4][5] |

| Lipophilicity (logD) | Generally Decreased | Replacement of lipophilic groups like gem-dimethyl with the more polar oxetane.[11] |

| Metabolic Stability | Generally Increased | The oxetane ring is often more resistant to metabolic degradation compared to other functionalities.[1] |

| Plasma Protein Binding | Generally Decreased | The reduction in lipophilicity can lead to lower binding to plasma proteins.[11] |

| Basicity (pKa) | Modulated (Often Decreased) | The inductive electron-withdrawing effect of the oxetane oxygen can lower the pKa of the amine.[2][10] |

Conclusion

This compound has emerged as a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of physicochemical properties allows for the strategic optimization of drug candidates, addressing common challenges in drug development such as poor solubility and metabolic instability. The ability of the this compound scaffold to act as a bioisostere for gem-dimethyl and carbonyl groups provides a valuable strategy for lead optimization. As synthetic methodologies for accessing diverse oxetane derivatives continue to expand, the application of this valuable heterocyclic motif in the design of novel therapeutics is expected to grow, paving the way for the development of safer and more effective medicines.

References

- 1. Oxetanes - Enamine [enamine.net]

- 2. Oxetan-3-amine hydrochloride | 491588-41-1 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 21635-88-1 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 3-Aminooxetane 97 21635-88-1 [sigmaaldrich.com]

- 9. 21635-88-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. pubs.acs.org [pubs.acs.org]

The Physicochemical Properties of 3-Substituted Oxetanes: A Technical Guide for Drug Discovery

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its unique combination of properties, including polarity, metabolic stability, and a three-dimensional profile, makes it an attractive bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl moieties.[1][2] In particular, 3-substituted oxetanes have garnered significant attention as they can be readily synthesized and often lead to favorable changes in the physicochemical properties of drug candidates, without introducing a new chiral center.[3]

This technical guide provides an in-depth overview of the core physicochemical properties of 3-substituted oxetanes, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to facilitate a deeper understanding of how this versatile scaffold can be leveraged to optimize drug-like properties.

Key Physicochemical Properties of 3-Substituted Oxetanes

The incorporation of a 3-substituted oxetane ring into a molecule can profoundly influence its lipophilicity, solubility, basicity (pKa) of nearby functional groups, and metabolic stability. These parameters are critical for the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, ultimately impacting its efficacy and safety.

Lipophilicity (LogP/LogD)

The oxetane moiety is significantly more polar than a gem-dimethyl group, to which it is sterically analogous.[4] This generally leads to a reduction in lipophilicity (lower LogP or LogD) when a gem-dimethyl group is replaced by a 3,3-disubstituted oxetane.[5] This reduction in lipophilicity can be advantageous for improving aqueous solubility and reducing off-target effects.[6] However, the effect on lipophilicity when replacing a carbonyl group is less predictable and can be context-dependent.[4]

Table 1: Comparison of Lipophilicity (cLogP/LogD) for Matched Pairs

| Compound Pair | Structure with gem-dimethyl/carbonyl | cLogP/LogD | Structure with 3-substituted oxetane | cLogP/LogD | Reference |

| Pair 1 | gem-dimethyl analogue | 3.1 | 3,3-dimethyloxetane analogue | 1.9 | [5] |

| Pair 2 | Carbonyl analogue (pyrrolidinone) | -0.48 (LogD) | Spiro-oxetane analogue (pyrrolidine) | -0.25 (LogD) | [4] |

| Pair 3 | Carbonyl analogue (piperidinone) | 0.15 (LogD) | Spiro-oxetane analogue (piperidine) | 0.45 (LogD) | [4] |

Aqueous Solubility

The introduction of a polar oxetane ring is often employed to enhance the aqueous solubility of drug candidates.[2][3] As a hydrogen bond acceptor, the oxygen atom of the oxetane ring can interact favorably with water molecules.[4] Replacing a lipophilic gem-dimethyl group with an oxetane can lead to a dramatic increase in solubility.[2] The impact on solubility when substituting a carbonyl group is variable and depends on the overall molecular structure.[4]

Table 2: Comparison of Aqueous Solubility for Matched Pairs

| Compound Pair | Structure with gem-dimethyl/carbonyl | Aqueous Solubility (µg/mL) | Structure with 3-substituted oxetane | Aqueous Solubility (µg/mL) | Reference |

| Pair 1 | gem-dimethyl analogue | < 0.2 | 3,3-dimethyloxetane analogue | 800 | [2] |

| Pair 2 | Carbonyl analogue (pyrrolidinone) | 1600 | Spiro-oxetane analogue (pyrrolidine) | 1200 | [4] |

| Pair 3 | Carbonyl analogue (piperidinone) | > 2000 | Spiro-oxetane analogue (piperidine) | 1800 | [4] |

Basicity (pKa) of Adjacent Amines

The oxetane ring is strongly electron-withdrawing, which can significantly reduce the basicity (pKa) of adjacent amine groups.[5][7] This effect is most pronounced when the oxetane is positioned alpha to the amine.[4] Lowering the pKa of an amine can be beneficial for reducing off-target ion channel interactions (e.g., hERG liability) and improving cell permeability.[7]

Table 3: Impact of an Adjacent 3-Substituted Oxetane on Amine pKa

| Compound | Structure | pKa | Reference |

| Piperidine analogue | 9.9 | [5] | |

| 3-(piperidin-4-yl)oxetane | 7.2 | [5] | |

| 4-ethyl-piperazine analogue | 8.0 (calculated) | [6] | |

| 4-oxetanyl-piperazine analogue | 6.4 (calculated) | [6] |

Metabolic Stability

One of the most significant advantages of incorporating a 3-substituted oxetane is the enhancement of metabolic stability.[2] The oxetane ring itself is generally robust to metabolic degradation, particularly when 3,3-disubstituted, which sterically hinders enzymatic attack.[5] Replacing metabolically labile gem-dimethyl or carbonyl groups with an oxetane can block sites of oxidation by cytochrome P450 enzymes, leading to lower intrinsic clearance.[2][4]

Table 4: Comparison of Metabolic Stability (Intrinsic Clearance in HLM) for Matched Pairs

| Compound Pair | Structure with gem-dimethyl/carbonyl | Intrinsic Clearance (CLint, µL/min/mg) | Structure with 3-substituted oxetane | Intrinsic Clearance (CLint, µL/min/mg) | Reference |

| Pair 1 | gem-dimethyl analogue | 120 | 3,3-dimethyloxetane analogue | < 5 | [2] |

| Pair 2 | Carbonyl analogue (pyrrolidinone) | 115 | Spiro-oxetane analogue (pyrrolidine) | 35 | [4] |

| Pair 3 | Carbonyl analogue (piperidinone) | 110 | Spiro-oxetane analogue (piperidine) | 15 | [4] |

Experimental Protocols

Accurate determination of the physicochemical properties of 3-substituted oxetanes is crucial for understanding their potential impact on drug development. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (LogD) by Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient (LogP) or distribution coefficient (LogD) of a compound.[8][9]

Methodology:

-

Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.[8] Saturate the PBS with n-octanol and n-octanol with PBS by shaking them together for 24 hours, followed by separation of the two phases.[9]

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent, such as DMSO, at a concentration of 10 mM.[8]

-

Partitioning: In a vial, add a known volume of the n-octanol-saturated PBS and the PBS-saturated n-octanol. Add a small aliquot of the compound's stock solution to this biphasic system.[9]

-

Equilibration: Shake the vial vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.[9] Let the vial stand to allow for complete phase separation.

-

Quantification: Carefully separate the aqueous and n-octanol layers. Analyze the concentration of the compound in each phase using a suitable analytical technique, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[10]

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[11]

Determination of Kinetic Aqueous Solubility by Nephelometry

Kinetic solubility is a high-throughput method used to assess the solubility of compounds under non-equilibrium conditions, which is often representative of early-stage drug discovery experiments.[12][13]

Methodology:

-

Sample Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).[1]

-

Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[1]

-

Solubilization: Add an aqueous buffer (e.g., PBS at pH 7.4) to each well to achieve the desired final compound concentration.[1]

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours).[1]

-

Measurement: Use a nephelometer to measure the light scattering in each well. The intensity of scattered light is proportional to the amount of undissolved precipitate.[1][14]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank control.[15]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable functional groups.[16][17]

Methodology:

-

Instrument Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).[16]

-

Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[16] Maintain a constant ionic strength using a background electrolyte like KCl.[16]

-

Titration: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[18]

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[17]

Determination of Metabolic Stability in Human Liver Microsomes (HLM)

The HLM assay is a standard in vitro method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Methodology:

-

Reagent Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).[19] Prepare a solution of the NADPH-regenerating system (cofactor).[20]

-

Incubation: Pre-warm the microsomal solution to 37°C. Initiate the metabolic reaction by adding the test compound (at a final concentration of, for example, 1 µM) and the NADPH-regenerating system.[21]

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]

-

Sample Processing: Centrifuge the samples to precipitate the proteins.[19]

-

Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.[20]

Visualizations

Bioisosteric Replacement Strategy

Caption: Bioisosteric replacement of gem-dimethyl and carbonyl groups.

Experimental Workflow for Physicochemical Profiling

Caption: Workflow for physicochemical property assessment.

Impact of Physicochemical Properties on Drug Development

Caption: Physicochemical properties' impact on drug development.

Conclusion

3-Substituted oxetanes represent a powerful tool in the medicinal chemist's arsenal for fine-tuning the physicochemical properties of drug candidates. Their ability to enhance aqueous solubility, modulate lipophilicity, increase metabolic stability, and influence the basicity of neighboring functional groups makes them a highly valuable scaffold in modern drug discovery. By understanding the fundamental physicochemical characteristics of 3-substituted oxetanes and employing robust experimental methodologies for their evaluation, researchers can effectively leverage this unique structural motif to design safer and more effective medicines.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxetanes - Enamine [enamine.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. emeraldcloudlab.com [emeraldcloudlab.com]

- 15. researchgate.net [researchgate.net]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 21. mercell.com [mercell.com]

An In-depth Technical Guide to the Safety, Handling, and MSDS of 3-Oxetanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxetanamine (CAS No. 21635-88-1), also known as 3-aminooxetane, is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug development.[1] Its unique four-membered ring structure can impart favorable physicochemical properties to lead compounds, such as improved solubility and metabolic stability. However, the inherent ring strain and the presence of a primary amine group also contribute to its chemical reactivity and potential hazards.

This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory setting. This guide summarizes key quantitative data, outlines experimental protocols for safety assessment, and provides visual workflows for safe handling procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable liquid and vapor, is corrosive, and exhibits acute toxicity.[2] The primary hazards are associated with its potential to cause serious eye damage, skin irritation, and toxicity if swallowed.[3][4]

GHS Hazard Statements: